1,3-Diiodonaphthalene

説明

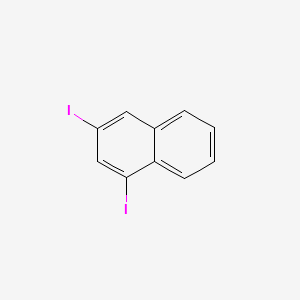

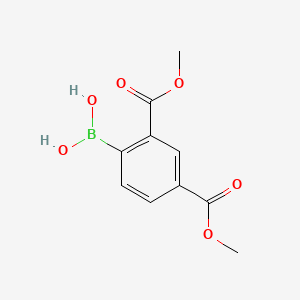

1,3-Diiodonaphthalene is a chemical compound with the molecular formula C10H6I2 . It has an average mass of 379.964 Da and a monoisotopic mass of 379.855865 Da .

Synthesis Analysis

The synthesis of 1,3-Diiodonaphthalene derivatives has been achieved via a novel and flexible sequentially cascade iodocyclization . This method allows for the synthesis of highly substituted 1,3-diiodinated naphthalene derivatives in up to 99% yield under mild conditions . The dihalogenated moiety can be readily introduced into the naphthalenes in a position that is usually not easily functionalized .

Molecular Structure Analysis

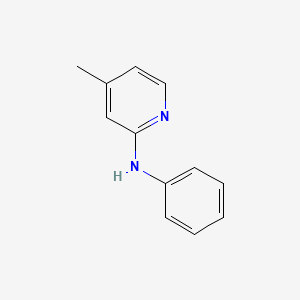

The molecular structure of 1,3-Diiodonaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings, with two iodine atoms attached at the 1 and 3 positions .

Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Diiodonaphthalene are not detailed in the search results, the compound’s synthesis involves electrophilic cyclization of nucleophiles with alkyne or allene bound substrates . This method has proven to be an effective strategy for the synthesis of functionalized heterocyclic and carbocyclic compounds .

Physical And Chemical Properties Analysis

1,3-Diiodonaphthalene has a molecular formula of C10H6I2, an average mass of 379.964 Da, and a monoisotopic mass of 379.855865 Da .

科学的研究の応用

Synthesis of Metallocenes and Complexes : 1,3-Diiodonaphthalene has been utilized in the synthesis of metallocenes, such as in the creation of a cymantrene-ferrocene triad (Gronbeck, Matchett, & Rosenblum, 1990). These compounds have potential applications in organometallic chemistry.

Preparation of Naphthalene Derivatives : It serves as a precursor for the synthesis of various naphthalene derivatives, as demonstrated in the synthesis of 1,5-disubstituted naphthalenes (Wang, D'Andrea, Freeman, & Szmuszkovicz, 1991).

Facile Synthesis of Halogenated Naphthalenes : The compound is used in the synthesis of halogenated naphthalenes, which are valuable in various chemical transformations (Hellberg, Allared, & Pelcman, 2003).

Magnetic Properties and Structural Studies : It has been used in studies investigating the magnetic properties and structural characterizations of nickelocenes (Tritica et al., 2010).

Study of Structural Distortions in Hydrocarbons : 1,3-Diiodonaphthalene has been used to study the structural distortions in unsaturated hydrocarbons, enhancing understanding of molecular structures (Bock, Sievert, & Havlas, 1998).

Synthesis of Phenalenone Derivatives : Its use in the synthesis of phenalenone derivatives, which have applications as fluorescent chemosensors, highlights its role in creating functional materials (Chen et al., 2011).

Development of Novel Synthetic Routes : 1,3-Diiodonaphthalene is instrumental in the development of novel synthetic routes for various chemical compounds, as evidenced in multiple research studies (Kobaisi et al., 2016).

Safety And Hazards

1,3-Diiodonaphthalene is classified as having acute toxicity if swallowed . It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and not eating, drinking, or smoking when using this product . In case of swallowing, it is advised to call a poison center or doctor .

特性

IUPAC Name |

1,3-diiodonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMNWQMBXWXLEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704763 | |

| Record name | 1,3-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Diiodonaphthalene | |

CAS RN |

102589-07-1 | |

| Record name | 1,3-Diiodonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R,7aR)-3-(tert-butyl)-1-hydroxy-7a-vinyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B597807.png)

![Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate](/img/structure/B597817.png)